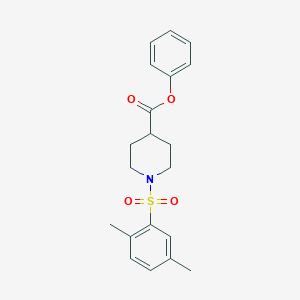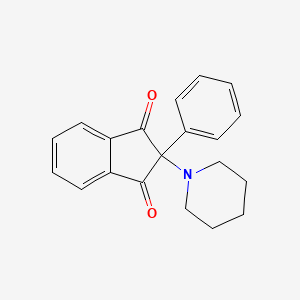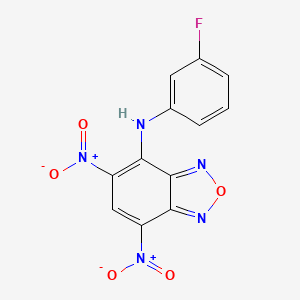![molecular formula C21H25N5O3S B5170829 [4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5170829.png)
[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked together through various chemical reactions. Common reagents used in these reactions include imidazole, piperazine, and oxazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product verification.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding complex biological systems.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including cancer, infectious diseases, and neurological disorders. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of [4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone: shares similarities with other imidazole, piperazine, and oxazole derivatives.
Imidazole derivatives: Known for their antifungal and antibacterial properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their antiparasitic and antipsychotic effects.
Oxazole derivatives: Often explored for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24-8-7-22-20(24)14-25-9-11-26(12-10-25)21(27)17-13-16(29-23-17)15-28-18-5-3-4-6-19(18)30-2/h3-8,13H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPYLGHVHAVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3=NOC(=C3)COC4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea](/img/structure/B5170758.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![[2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5170778.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)

![1-(4-Bromophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5170800.png)
![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B5170814.png)

![1-[(4-Fluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5170833.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
